![molecular formula C13H14N2O5S B366631 1,1-dióxido de 2-(2-morfolino-2-oxoetil)benzo[d]isotiazol-3(2H)-ona CAS No. 443108-27-8](/img/structure/B366631.png)

1,1-dióxido de 2-(2-morfolino-2-oxoetil)benzo[d]isotiazol-3(2H)-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

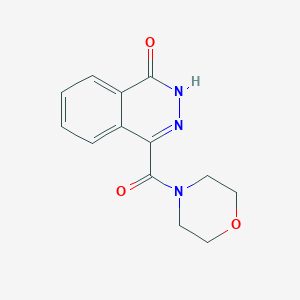

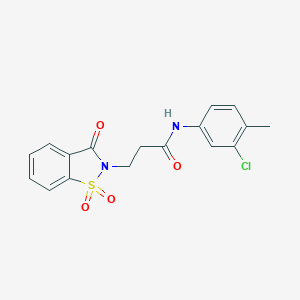

2-(2-morpholino-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide (MOT) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOT is a synthetic compound that belongs to the family of isothiazolones and has a molecular weight of 298.3 g/mol.

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit quorum sensing in gram-negative bacteria .

Mode of Action

It’s worth noting that similar compounds have shown promising quorum-sensing inhibitors with ic 50 of 1152 μg mL −1, 1822 μg mL −1 and 455 μg mL −1, respectively .

Biochemical Pathways

Similar compounds have been found to affect quorum sensing pathways in bacteria, which are used to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Result of Action

Similar compounds have shown to inhibit the growth of bacteria and showed moderate anti-biofilm formation of pseudomonas aeruginosa .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 2-(2-morpholino-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide in lab experiments is its versatility. 2-(2-morpholino-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide can be easily synthesized using simple chemical reactions, and it can be modified to introduce various functional groups, making it a useful building block for the synthesis of more complex compounds. Additionally, 2-(2-morpholino-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide exhibits potent biological activities at relatively low concentrations, making it a cost-effective and efficient tool for studying various cellular processes. However, one of the limitations of using 2-(2-morpholino-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide in lab experiments is its potential toxicity. While 2-(2-morpholino-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide has been shown to be relatively safe at low concentrations, higher doses may cause adverse effects, such as cell death and organ damage.

Direcciones Futuras

There are several future directions for the research and development of 2-(2-morpholino-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide. One potential direction is the synthesis of novel derivatives of 2-(2-morpholino-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide with improved biological activities and reduced toxicity. Another direction is the exploration of the mechanism of action of 2-(2-morpholino-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide, particularly its interactions with specific enzymes and cellular processes. Additionally, 2-(2-morpholino-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide may have potential applications in the development of new diagnostic tools and therapeutic agents for various diseases, such as cancer and infectious diseases. Finally, 2-(2-morpholino-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide may have potential applications in the field of materials science, particularly in the synthesis of functional materials for various applications, such as sensing and catalysis.

Métodos De Síntesis

2-(2-morpholino-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide can be synthesized through a series of chemical reactions that involve the condensation of morpholine, chloroacetyl chloride, and 2-aminobenzenesulfonamide. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified through recrystallization using a suitable solvent, such as ethanol or methanol.

Aplicaciones Científicas De Investigación

Inhibidores de la detección de quórum

La detección de quórum es un mecanismo de comunicación entre las bacterias que regula la expresión genética en función de la densidad celular. Los nuevos compuestos que inhiben la detección de quórum sin ser antibióticos son campos de estudio emergentes. Los investigadores han explorado compuestos benzo[d]tiazol/quinolina-2-tiol que llevan 2-oxo-2-sustituidos-feniletan-1-il como posibles inhibidores de la detección de quórum .

Aplicaciones de química sintética

Síntesis de benzo[b]tiofenos 2-sustituidos: El anillo isotiazol se puede utilizar en química sintética. Por ejemplo, una reacción de acoplamiento cruzado tipo Sonogashira catalizada por Pd(ii) entre 2-yodotiofenol y fenilacetileno conduce a la síntesis de benzo[b]tiofenos 2-sustituidos. Estos compuestos tienen aplicaciones en ciencia de materiales y descubrimiento de fármacos .

Propiedades

IUPAC Name |

2-(2-morpholin-4-yl-2-oxoethyl)-1,1-dioxo-1,2-benzothiazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5S/c16-12(14-5-7-20-8-6-14)9-15-13(17)10-3-1-2-4-11(10)21(15,18)19/h1-4H,5-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQARAJKBNNXDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(4-Fluorophenyl)sulfonyl]methylamino}thiolane-1,1-dione](/img/structure/B366601.png)

![3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid](/img/structure/B366618.png)

![2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B366636.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B366643.png)

![2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B366646.png)

![2-{[3-(Methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1,2-diphenylethanone](/img/structure/B366684.png)